1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of fluorine and iodine atoms in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration, among other factors. The presence of fluorine in the compound could potentially enhance its metabolic stability, as fluorine atoms are known to increase resistance to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoroethylamine and 3-methyl-1H-pyrazole.
Iodination: The 3-methyl-1H-pyrazole undergoes iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring.
Alkylation: The iodinated pyrazole is then alkylated with 2-fluoroethylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorine and iodine substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(2-Fluoro-ethyl)-4-azido-3-methyl-1H-pyrazole, while a Suzuki-Miyaura coupling reaction could produce a biaryl derivative.
Scientific Research Applications
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-ethyl)-3-methyl-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and applications.
4-Iodo-3-methyl-1H-pyrazole:
1-(2-Chloro-ethyl)-4-iodo-3-methyl-1H-pyrazole: Substitution of fluorine with chlorine can lead to changes in reactivity and biological activity.
Uniqueness
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FIN2/c1-5-6(8)4-10(9-5)3-2-7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYZRAAMWAJEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.